Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

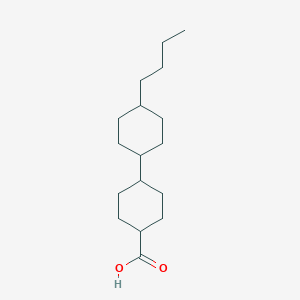

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid is an organic compound with the chemical formula C17H30O2. It is a solid with a white or light yellow crystalline form and is soluble in most organic solvents . This compound is often used as a catalyst or intermediate in organic synthesis reactions and has applications in the field of medicine .

準備方法

The preparation of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid typically involves a multi-step synthetic route. One common method includes the initial synthesis of trans-4-(4’-butylcyclohexyl)cyclohexanol, followed by an acidification reaction under appropriate conditions to obtain the target product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反応の分析

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Liquid Crystals

Trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic acid serves as an intermediate in the synthesis of liquid crystals . Its structural characteristics allow it to influence the alignment and properties of liquid crystalline materials, making it valuable in the development of displays and other electronic applications .

Table 1: Properties of Liquid Crystals Derived from this compound

| Property | Value |

|---|---|

| Phase Transition Temp | Varies by formulation |

| Optical Clarity | High |

| Response Time | Fast |

Pharmaceutical Applications

This compound has been investigated for its potential use in treating protozoal infections, particularly theileriosis , a disease affecting livestock caused by protozoa of the genus Theileria. Research indicates that derivatives of this acid exhibit antiprotozoal activity, suggesting that it could be developed into therapeutic agents for veterinary medicine .

Case Study: Antiprotozoal Activity

A study demonstrated that this compound derivatives were effective against T. parva, which is responsible for significant livestock losses in regions such as Central Africa .

Synthesis of Specialty Chemicals

The compound is also utilized as an intermediate in the synthesis of various specialty chemicals . Its unique structure allows chemists to modify it for producing other compounds with specific desired properties, enhancing its utility in organic synthesis .

作用機序

The mechanism of action of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the application, it generally acts by modifying the chemical environment or participating in chemical reactions that lead to the desired outcome. For instance, as a catalyst, it facilitates the conversion of reactants to products by lowering the activation energy of the reaction.

類似化合物との比較

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid can be compared with similar compounds such as:

Trans-4-tert-Butylcyclohexanol: This compound has a similar structure but differs in its functional groups and chemical properties.

4-tert-Butylcyclohexyl acetate: Used as a fragrance ingredient, it has different applications compared to this compound.

The uniqueness of this compound lies in its specific structure and functional groups, which make it suitable for particular chemical reactions and applications that other similar compounds may not be able to perform as effectively.

生物活性

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid (TBC) is an organic compound with the molecular formula C17H30O2. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of TBC, including its mechanism of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

TBC is characterized by its unique structure, which includes two cyclohexane rings connected by a carboxylic acid group. Its structural formula is represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C17H30O2 |

| Molecular Weight | 266.43 g/mol |

| Appearance | White or light yellow crystalline solid |

| Solubility | Soluble in most organic solvents |

The biological activity of TBC is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to modulate enzyme activity, which can lead to various biological effects. The exact mechanisms are context-dependent but generally involve:

- Binding to Enzymes/Receptors : TBC can bind to specific enzymes or receptors, altering their activity.

- Catalytic Activity : As a catalyst in chemical reactions, it lowers activation energy, facilitating the conversion of substrates into products.

Anti-inflammatory Properties

Recent studies have indicated that TBC may exhibit anti-inflammatory properties. In silico studies suggest that it interacts with cyclooxygenase-2 (COX-2), similar to established anti-inflammatory drugs like celecoxib. This interaction suggests potential therapeutic applications in treating inflammatory conditions .

Antimicrobial Activity

TBC has also been investigated for its antimicrobial properties. Preliminary research indicates that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated. This activity positions TBC as a candidate for further development in antimicrobial therapies.

Potential Applications in Drug Development

TBC serves as a building block for various drug molecules. Its unique structural features allow for modifications that can enhance biological activity or target specificity. Research into its derivatives may yield new therapeutic agents with improved efficacy against specific diseases .

Comparative Analysis with Related Compounds

To better understand TBC's unique properties, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Key Differences |

|---|---|---|

| Trans-4-tert-Butylcyclohexanol | Alcohol | Lacks carboxylic acid group |

| 4-tert-Butylcyclohexyl acetate | Ester | Contains an acetate group |

| Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanol | Alcohol | Contains hydroxyl instead of carboxylic acid |

TBC's combination of functional groups and stereochemistry contributes to its distinct chemical and biological properties, differentiating it from these related compounds.

Case Studies and Research Findings

- Study on Anti-inflammatory Activity : A molecular docking study revealed that TBC binds effectively to the COX-2 enzyme, suggesting potential use as an anti-inflammatory agent comparable to established COX inhibitors like celecoxib .

- Antimicrobial Efficacy : A preliminary screening indicated that TBC exhibits inhibitory effects against several bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

- Drug Development Potential : Research highlights TBC's role as a versatile building block in medicinal chemistry, with ongoing studies aimed at synthesizing derivatives that enhance therapeutic efficacy and target specificity .

特性

IUPAC Name |

4-(4-butylcyclohexyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h13-16H,2-12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKCCZSKCZRZST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364825 |

Source

|

| Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89111-63-7 |

Source

|

| Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。